molecular formula C16H20N2O2 B11848407 2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione

2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione

Cat. No.: B11848407
M. Wt: 272.34 g/mol
InChI Key: IKROOFJRJVREGY-UHFFFAOYSA-N
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Description

2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione is a chemical compound known for its unique spirocyclic structure. This compound belongs to the class of diazaspiro compounds, which are characterized by a spiro-connected bicyclic system containing nitrogen atoms. The presence of the phenethyl group adds to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of 2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor containing the necessary functional groups.

    Introduction of the phenethyl group: This step often involves a substitution reaction where the phenethyl group is introduced into the spirocyclic core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the efficiency of the synthesis.

Chemical Reactions Analysis

2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The phenethyl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new spirocyclic compounds with potential biological activity.

    Biology: This compound is studied for its potential interactions with biological targets, including enzymes and receptors, which may lead to the discovery of new drugs or therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmacologically active compound, particularly in the treatment of diseases involving specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes, particularly those requiring spirocyclic structures for enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. The pathways involved in its mechanism of action depend on the specific biological context and the molecular targets it interacts with.

Comparison with Similar Compounds

2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione can be compared with other similar compounds, such as:

    1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spirocyclic structure but differs in the substitution pattern, which can affect its reactivity and biological activity.

    8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenethyl group, which can impart distinct reactivity and biological activity compared to other spirocyclic compounds.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

2-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C16H20N2O2/c19-14-12-16(7-9-17-10-8-16)15(20)18(14)11-6-13-4-2-1-3-5-13/h1-5,17H,6-12H2

InChI Key

IKROOFJRJVREGY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)N(C2=O)CCC3=CC=CC=C3

Origin of Product

United States

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